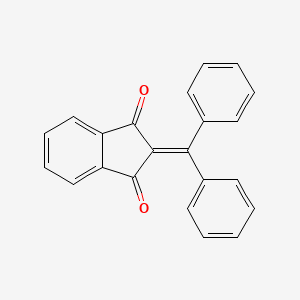

2-(diphenylmethylene)-1H-indene-1,3(2H)-dione

Description

Significance of Indene-1,3(2H)-dione Core Structures in Organic Synthesis and Materials Science Research

The indene-1,3(2H)-dione scaffold is a privileged structure in organic chemistry, serving as a versatile building block for the synthesis of a wide array of complex molecules. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. nih.gov This has made the indandione core a key target in medicinal chemistry and drug discovery.

In the realm of materials science, the electron-accepting nature of the indene-1,3-dione core makes it a valuable component in the design of organic electronic materials. mdpi.com Derivatives of this structure are utilized in the development of dyes for solar cells, photoinitiators for polymerization processes, and materials with non-linear optical properties. The ability to readily modify the core structure allows for the fine-tuning of its electronic and photophysical properties to suit specific applications.

Historical Context of the Indandione System and its Relevance to Highly Functionalized Derivatives

The study of the indandione system has a rich history, dating back to the early 20th century with the discovery of its anticoagulant properties. researchgate.net The identification of dicumarol (B607108) from spoiled sweet clover hay as the causative agent of a hemorrhagic disease in cattle led to the development of synthetic indandione derivatives, such as phenindione, as oral anticoagulant drugs. hematology.org This marked a significant milestone in pharmacology and spurred further research into the synthesis and biological evaluation of a vast number of indandione analogs. acs.org Over the decades, the focus has expanded beyond medicinal applications, with researchers exploring the utility of these compounds in various other scientific disciplines. nih.gov

Scope of Academic Inquiry into 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione within Mechanistic and Synthetic Chemistry

Academic inquiry into this compound primarily revolves around its synthesis and the mechanistic understanding of its formation. The most common synthetic route to this and similar 2-arylmethylene derivatives is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 1H-indene-1,3(2H)-dione, with a carbonyl compound, which for the title compound would be benzophenone (B1666685).

Mechanistic studies of the Knoevenagel condensation have revealed insights into the role of catalysts, reaction intermediates, and the factors influencing reaction rates and yields. rsc.orgresearchgate.net The reaction typically proceeds through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. organic-chemistry.org Subsequent dehydration leads to the formation of the α,β-unsaturated product. The nature of the base, solvent, and the electronic and steric properties of the reactants all play a crucial role in the reaction outcome. rsc.org While the general mechanism is well-understood, specific investigations into the condensation involving sterically hindered ketones like benzophenone with 1H-indene-1,3(2H)-dione are of particular interest to understand the limits and scope of this important carbon-carbon bond-forming reaction.

Detailed research findings, including specific reaction conditions and yields for the synthesis of this compound, are crucial for its further exploration. The following table summarizes typical conditions for the Knoevenagel condensation of 1H-indene-1,3(2H)-dione with various aldehydes, which can serve as a basis for the synthesis of the title compound.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | Piperidine (B6355638) | Ethanol (B145695) | Reflux | >70 |

| 4-Chlorobenzaldehyde | Boric Acid | Ethanol | Room Temp. | Good to Excellent |

| Various Aromatic Aldehydes | ZrOCl₂·8H₂O/NaNH₂ | - | - | Excellent |

Further research is needed to isolate and fully characterize this compound and to explore its potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylideneindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O2/c23-21-17-13-7-8-14-18(17)22(24)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABOCHPSTHGYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362441 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(diphenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13248-12-9 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(diphenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZHYDRYLIDENE-INDAN-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Diphenylmethylene 1h Indene 1,3 2h Dione and Its Structural Analogs

Condensation Reactions in the Construction of the 2-(Diphenylmethylene) Moiety on the Indene-1,3(2H)-dione Scaffold

Condensation reactions represent a classical and widely employed strategy for the synthesis of 2-alkylideneindene-1,3(2H)-diones. These reactions typically involve the reaction of 1,3-indandione (B147059) with a carbonyl compound, leading to the formation of a new carbon-carbon double bond.

Base-Catalyzed Approaches to 2-Alkylideneindene-1,3(2H)-diones

Base-catalyzed condensation reactions, particularly the Knoevenagel condensation, are a cornerstone in the synthesis of 2-alkylideneindene-1,3(2H)-diones. nih.govrsc.orgresearchgate.netnih.gov This method involves the reaction of an active methylene (B1212753) compound, in this case, 1,3-indandione, with an aldehyde or ketone in the presence of a basic catalyst. rsc.org The active methylene group of 1,3-indandione is readily deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol (B89426) adduct yields the desired 2-alkylideneindene-1,3(2H)-dione.

For the synthesis of 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione, the carbonyl partner is benzophenone (B1666685). The reaction is typically carried out in the presence of a base such as piperidine (B6355638) or sodium ethoxide. The choice of solvent and reaction conditions can influence the yield and purity of the product. A general scheme for the base-catalyzed condensation is presented below:

General Reaction Scheme:

The reaction mechanism proceeds through the following steps:

Deprotonation of 1,3-indandione by the base to form an enolate ion.

Nucleophilic attack of the enolate on the carbonyl carbon of benzophenone.

Protonation of the resulting alkoxide to form an aldol intermediate.

Dehydration of the aldol intermediate to form the final product.

A variety of bases and reaction conditions have been explored to optimize the synthesis of 2-alkylideneindene-1,3(2H)-diones, as summarized in the table below.

| Carbonyl Compound | Base | Solvent | Yield (%) | Reference |

| Aromatic Aldehydes | Piperidine | Ethanol (B145695) | High | researchgate.net |

| Aromatic Aldehydes | None | Water | High | researchgate.net |

| Benzaldehyde | Methoxide ion | Methanol | - | rsc.org |

This table is interactive. You can sort and filter the data.

Phthalide-Based Syntheses and their Application to Diphenylmethylene Derivatization

Phthalide and its derivatives can serve as precursors for the synthesis of the indene-1,3(2H)-dione scaffold. While not a direct method for the diphenylmethylene derivatization, these approaches establish the core ring system, which can be subsequently functionalized. One strategy involves the reaction of phthalic anhydride (B1165640) with reagents like ethyl acetoacetate (B1235776) or diethyl malonate to form a 2-substituted-1,3-indandione. nih.gov

For instance, the reaction of phthalic anhydride with diethyl malonate can lead to the formation of the indane-1,3-dione ring system. nih.gov Another approach involves the reaction of phthalic anhydride with ethyl cyanoacetate, which yields an intermediate that can be used to construct indeno[2,1-c]pyridine systems, highlighting the versatility of phthalic anhydride as a starting material. rsc.org

Furthermore, the reaction of phthalimides with Grignard reagents has been explored for the synthesis of 3-substituted 3-hydroxyisoindolinones. researchgate.net While this does not directly yield the target compound, it demonstrates the reactivity of phthalic acid derivatives in forming new carbon-carbon bonds, which could potentially be adapted for the synthesis of this compound.

Palladium-Catalyzed Annulation and Other Transition Metal-Mediated Syntheses of Indene-1,3(2H)-dione Derivatives

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including indene-1,3(2H)-dione derivatives. Palladium-catalyzed reactions, in particular, have been extensively studied for their efficiency and functional group tolerance.

Carbonylative Annulation Strategies for 2-Substituted Indene-1,3(2H)-diones

Palladium-catalyzed carbonylative annulation provides an efficient route to 2-substituted indene-1,3(2H)-diones. This strategy typically involves the intramolecular cyclization of a suitable precursor with the incorporation of a carbonyl group, often from carbon monoxide or a CO surrogate.

A notable example is the palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones. This reaction utilizes phenyl formate (B1220265) as a CO source, offering a safer alternative to gaseous carbon monoxide. The reaction proceeds in the presence of a palladium catalyst and a base, leading to the formation of the indene-1,3(2H)-dione ring system with a substituent at the 2-position.

Cross-Coupling Reactions in the Introduction of the Diphenylmethylene Group

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. While direct application to the synthesis of this compound is not extensively reported, the principles of these reactions suggest potential synthetic routes. Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are powerful methods for forming the tetrasubstituted alkene core of the diphenylmethylene group. nih.govresearchgate.netlibretexts.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.net A potential strategy could involve the synthesis of a 2-halo-1H-indene-1,3(2H)-dione derivative, which could then be coupled with a diphenylmethylboronic acid derivative. Alternatively, a 1,1-dibromoalkene precursor could undergo a double Suzuki coupling to introduce the two phenyl groups. researchgate.net

The Stille coupling utilizes an organotin compound as the coupling partner for an organohalide. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a 2-halo-1H-indene-1,3(2H)-dione could be reacted with a diphenylmethyltin reagent. The mild reaction conditions and tolerance of various functional groups make the Stille coupling an attractive possibility.

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.orgrsc.orgyoutube.comnih.govresearchgate.net This could potentially be employed by reacting a 2-halo-1H-indene-1,3(2H)-dione with styrene, followed by a second Heck reaction or another cross-coupling to introduce the second phenyl group. A tandem Wittig-Heck reaction sequence could also be envisioned, where an alkene is generated in situ and then coupled with an aryl halide. nih.gov

Reactions Involving Diazo-1,3-Indandione Intermediates for 2-Substituted Indene-1,3(2H)-dione Synthesis

2-Diazo-1,3-indandione is a versatile intermediate in organic synthesis, enabling the formation of a variety of 2-substituted indene-1,3(2H)-dione derivatives. Its synthesis is typically achieved through a diazo transfer reaction from a sulfonyl azide (B81097), such as p-toluenesulfonyl azide, to 1,3-indandione in the presence of a base.

Once formed, 2-diazo-1,3-indandione can undergo various transformations, including rhodium-catalyzed reactions. For instance, the rhodium(II) acetate-catalyzed decomposition of 2-diazo-1,3-indandione in the presence of arenes leads to the formation of 2-aryl-1,3-indandiones through a C-H insertion mechanism. epa.gov

A plausible, though not explicitly reported, route to this compound could involve the reaction of the carbene generated from 2-diazo-1,3-indandione with diphenylmethane. This would proceed via a C-H insertion into the benzylic C-H bond of diphenylmethane. nih.govlibretexts.orgnih.gov

The general scheme for the synthesis and a potential reaction of 2-diazo-1,3-indandione is as follows:

Synthesis of 2-Diazo-1,3-indandione:

Potential Carbene Insertion Reaction:

Below is a table summarizing various synthetic approaches for 2-diazo-1,3-indandione.

| Diazo Transfer Reagent | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl azide | Triethylamine (B128534) | Ethanol | - | |

| p-Toluenesulfonyl azide | Potassium ethoxide | - | - |

This table is interactive. You can sort and filter the data.

Diazo Transfer Methodologies and Subsequent Transformations

A pivotal intermediate in the synthesis of functionalized indane-1,3-diones is 2-diazo-1H-indene-1,3(2H)-dione. This compound is commonly prepared via a diazo transfer reaction, a reliable method for introducing a diazo group onto a dicarbonyl compound.

The standard synthesis involves treating 1,3-indandione with a diazo transfer reagent, such as p-toluenesulfonyl azide (tosyl azide) or methanesulfonyl azide, in the presence of a base. A variety of bases and solvent systems can be employed to facilitate this transformation, including triethylamine in ethanol or potassium fluoride (B91410) on alumina (B75360) in tetrahydrofuran (B95107) (THF). The reaction proceeds through the deprotonation of the active methylene group of 1,3-indandione to form an enolate, which then undergoes an electrophilic addition to the azide, followed by the elimination of a sulfonamide to yield the stable, crystalline 2-diazo-1,3-indanedione.

Table 1: Conditions for Diazo Transfer Reaction to 1,3-Indandione

| Diazo Transfer Reagent | Base / Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonyl azide | Triethylamine | Ethanol | 80-93% nih.gov |

| p-Toluenesulfonyl azide | Potassium ethoxide | - | - |

| p-Toluenesulfonyl azide | Al₂O₃-KF | THF | - |

Data compiled from multiple sources. nih.gov

Once formed, 2-diazo-1,3-indanedione serves as a versatile precursor for further transformations, primarily through the generation of a carbene intermediate upon decomposition. The subsequent reactions are often catalyzed by transition metals, most notably rhodium(II) acetate. epa.gov The rhodium-catalyzed decomposition of 2-diazo-1,3-indanedione in the presence of various substrates leads to a range of products:

C-H Insertion Reactions: In the presence of alkanes like cyclohexane (B81311) or arenes such as benzene (B151609), the intermediate carbene undergoes C-H insertion to yield 2-substituted 1,3-indandiones. epa.gov For example, the reaction with benzene produces 2-phenyl-1H-indene-1,3(2H)-dione.

Cycloadditions: When reacted with olefins, spirocyclopropane derivatives are formed. epa.gov Reactions with acetylenes can yield more complex heterocyclic systems, such as substituted 4H-indeno[1,2-b]furan-4-ones. epa.gov

While these transformations highlight the utility of the diazo intermediate as a carbene precursor for creating new carbon-carbon bonds, the direct synthesis of this compound from this intermediate is not the most commonly reported pathway. Instead, other methods are typically employed to construct the exocyclic diphenylmethylene moiety.

Carbene and Carbenoid Reactions Leading to Indene-1,3(2H)-dione Frameworks

Although the decomposition of 2-diazo-1,3-indanedione generates a carbene that can be used to functionalize other molecules, the construction of the this compound architecture itself is more commonly achieved through olefination reactions that form the exocyclic carbon-carbon double bond, rather than through carbene insertion into the indanedione core. Two of the most powerful and widely used methods for this purpose are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the condensation of a compound with an active methylene group, such as 1,3-indanedione, with a carbonyl compound. nih.gov For the synthesis of the title compound, 1,3-indanedione would be reacted with benzophenone. The reaction is typically catalyzed by a base, such as piperidine or pyridine (B92270), and proceeds through the formation of an enolate from 1,3-indanedione, which then attacks the carbonyl carbon of benzophenone, followed by dehydration to yield the final product. nih.govijpsr.com This method is widely employed for the synthesis of various 2-arylidene-1,3-indandiones from aromatic aldehydes and is a highly feasible route to the diphenylmethylene analog. ijpsr.comnih.gov

Wittig Reaction: The Wittig reaction provides an alternative and highly effective route for converting ketones into alkenes. wikipedia.orglibretexts.org In this context, the synthesis would involve the reaction of a ketone with a phosphorus ylide, also known as a Wittig reagent. nih.gov To form this compound, one could theoretically react the diketone functionality of 1,3-indanedione with a diphenylmethylene-containing Wittig reagent, such as (diphenylmethylene)triphenylphosphorane. The reaction mechanism involves the nucleophilic attack of the ylide on a carbonyl carbon, leading to a betaine (B1666868) intermediate which collapses to form a four-membered oxaphosphetane ring. masterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. masterorganicchemistry.com The Wittig reaction is particularly valuable for its reliability in forming the C=C bond at a specific location. mnstate.edu

Multicomponent Reaction Strategies for the Assembly of the this compound Architecture

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. While MCRs have been developed for the synthesis of various heterocyclic systems incorporating the indane-1,3-dione scaffold, specific strategies for the direct, one-pot assembly of the this compound architecture are not prominently featured in the scientific literature.

Research in this area has tended to focus on different substitution patterns. For instance, the Passerini multicomponent reaction has been successfully applied to indane-1,2,3-trione (ninhydrin) with isocyanides and carboxylic acids to generate sterically congested 2,2-disubstituted indane-1,3-dione derivatives. This reaction, however, functionalizes the C2 position with two separate substituents through the formation of α-acyloxycarboxamides, rather than creating the exocyclic double bond characteristic of the target molecule.

Therefore, while the principles of MCRs offer a promising avenue for the efficient construction of complex molecules, a dedicated multicomponent strategy that directly yields this compound from simple precursors has yet to be established as a conventional synthetic route.

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of 2-alkylidene-1H-indene-1,3(2H)-dione derivatives. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. The Knoevenagel condensation, a key reaction for synthesizing these compounds, has been a major focus of such innovations.

Several green protocols have been reported for the condensation of 1,3-indandione with various aldehydes, which are directly applicable to the synthesis of this compound from benzophenone.

Aqueous Media: Water has been utilized as a green solvent, sometimes allowing the reaction to proceed at ambient temperature without the need for any catalyst. researchgate.net This "on-water" approach is highly desirable as it eliminates the need for volatile and often toxic organic solvents. researchgate.net

Ionic Liquids (ILs): Ionic liquids have emerged as effective green alternatives to traditional solvents. pharmacyjournal.inresearchgate.net Specifically, a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), has been shown to efficiently catalyze the Knoevenagel condensation at room temperature under solvent-free conditions. nih.govresearchgate.net This method is notable for its speed, high yields, and simple workup, with the ionic liquid acting as both the reaction medium and the catalyst. nih.gov

Catalyst-Free Conditions: Syntheses have been developed that avoid catalysts altogether. rsc.org Some protocols achieve this by performing the reaction in water, while others may use thermal conditions without a solvent, simplifying the process and reducing chemical waste. researchgate.netrsc.org

Table 2: Green Synthetic Approaches for Knoevenagel Condensation of 1,3-Indandione

| Method | Catalyst / Medium | Conditions | Advantages |

|---|---|---|---|

| Aqueous Synthesis | Water (catalyst-free) | Ambient Temperature | Environmentally benign, simple, efficient researchgate.net |

| Ionic Liquid Catalysis | 2-Hydroxyethylammonium formate (2-HEAF) | Room Temperature, Solvent-free | Fast reaction, high yield, low cost, reusable medium nih.govresearchgate.net |

These green methodologies offer significant advantages over classical approaches that often rely on toxic solvents like pyridine or require harsh conditions. nih.gov The adoption of water or recyclable ionic liquids as reaction media, coupled with the move towards catalyst-free or mild catalytic systems, represents a substantial step forward in the sustainable synthesis of this compound and its analogs.

Computational and Theoretical Studies of 2 Diphenylmethylene 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting the ground state geometry and various electronic properties of molecules like 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the extended π-conjugation across the indene-1,3(2H)-dione core and the diphenylmethylene substituent is expected to result in a relatively small HOMO-LUMO gap. This small energy gap would facilitate intramolecular charge transfer (ICT) from the electron-donating diphenylmethylene group to the electron-accepting indene-1,3(2H)-dione core upon photoexcitation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 3.30 |

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. According to FMO theory, chemical reactions are most likely to occur at sites where the overlap between the HOMO of one reactant and the LUMO of another is maximized. The distribution of HOMO and LUMO densities across the molecule can, therefore, pinpoint the most probable sites for electrophilic and nucleophilic attack.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylmethylene moiety, making this region susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient indene-1,3(2H)-dione core, particularly the carbonyl carbons, which would be the preferred sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines intramolecular interactions, charge delocalization, and hyperconjugative effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C=C)methylene | π*(C=O)indene | > 20 |

| π(Phenyl) | π*(C=C)indene | > 15 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atoms of the indene-1,3(2H)-dione moiety, highlighting them as the primary sites for electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would likely exhibit the most positive potential (blue), while the carbon framework would show varying degrees of intermediate potential.

Non-Linear Optical (NLO) Properties Prediction and Theoretical Basis

Molecules with significant intramolecular charge transfer characteristics, often described as donor-π-acceptor (D-π-A) systems, are known to exhibit non-linear optical (NLO) properties. These properties arise from the interaction of the molecule with an intense electromagnetic field, leading to phenomena such as second-harmonic generation. The first hyperpolarizability (β) is a key parameter used to quantify the second-order NLO response of a molecule.

The structure of this compound, featuring an electron-donating diphenylmethylene group connected to an electron-accepting indene-1,3(2H)-dione core through a π-bridge, fits the D-π-A motif. Theoretical calculations on similar indandione derivatives have shown that they can possess significant NLO properties. rsc.org Therefore, it is predicted that this compound would also exhibit a notable NLO response. Computational methods can be used to calculate the first hyperpolarizability (β) to provide a theoretical basis for this prediction.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | > 5 Debye |

Tautomerism and Isomerism of Indene-1,3(2H)-dione Derivatives: Computational Aspects

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Indene-1,3(2H)-dione and its derivatives can exhibit keto-enol tautomerism. Computational studies on various 2-substituted indan-1,3-diones have shown that the position of the tautomeric equilibrium is highly dependent on the nature of the substituent at the 2-position and the polarity of the solvent. researchgate.net

For this compound, the diketo form is expected to be the most stable tautomer due to the lack of an acidic proton at the 2-position that can readily participate in tautomerization. The diphenylmethylene group itself does not introduce the possibility of new tautomeric forms. However, computational studies could explore the relative energies of different conformational isomers arising from the rotation of the phenyl groups.

Chemical Reactivity and Transformation Pathways of 2 Diphenylmethylene 1h Indene 1,3 2h Dione

Electrophilic and Nucleophilic Reactions at the Exocyclic Double Bond

The exocyclic carbon-carbon double bond in 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent dicarbonyl system and the electron-donating capacity of the diphenylmethylene group. This electronic push-pull characteristic makes the double bond susceptible to attack by both electrophiles and nucleophiles.

The polarized nature of the exocyclic double bond facilitates addition reactions. Nucleophiles are drawn to the carbon atom of the diphenylmethylene group, which is rendered electrophilic by the adjacent carbonyl groups. Conversely, electrophiles can attack the electron-rich pi system of the double bond.

Electrophilic addition reactions often proceed via the formation of a carbocation intermediate. For example, the addition of hydrogen halides (HX) to a conjugated diene system, which shares similarities with the extended conjugation in the subject molecule, typically involves the formation of a stable, resonance-stabilized allylic carbocation. pressbooks.pub This principle suggests that protonation of the exocyclic double bond would lead to a carbocation stabilized by both the phenyl groups and the indene (B144670) ring system. The subsequent attack by a nucleophile can occur at different positions, potentially leading to a mixture of products. pressbooks.pub

The general mechanism for electrophilic addition involves the initial attack of the pi electrons of the double bond on an electrophile, leading to a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to form the final product. libretexts.org The regioselectivity of such reactions is often governed by the stability of the resulting carbocation. pressbooks.pubyoutube.com

The exocyclic double bond of this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a condition met by the dicarbonyl moiety in this molecule.

These cycloaddition reactions are valuable for constructing complex cyclic and heterocyclic systems. nih.govuzhnu.edu.ua The stereoselectivity and regioselectivity of Diels-Alder reactions are predictable and can be influenced by factors such as the nature of the diene, the dienophile, and the reaction conditions, including the use of Lewis acid catalysts. mdpi.com For instance, reactions can proceed with high regioselectivity and stereoselectivity, sometimes favoring the formation of exo-isomers with cyclic dienes. mdpi.com Reversible [4+2] cycloaddition reactions have also been observed in certain systems, allowing for the controlled formation and dissociation of the cyclic adduct. rsc.org

Carbonyl Group Reactivity and Transformations

The two carbonyl groups of the 1,3-dione system are central to another facet of the molecule's reactivity. The carbon atoms of these carbonyls are electrophilic and are sites for nucleophilic attack. The adjacent methylene (B1212753) protons in the parent 1,3-indandione (B147059) are acidic, allowing for the formation of an enolate, which is a key intermediate in many reactions. wikipedia.org

The dicarbonyl system can undergo condensation reactions with various nucleophiles, particularly amines and active methylene compounds. These reactions are fundamental in building more complex molecular frameworks. For example, 1,3-dicarbonyl compounds are known to react with hydrazines to form pyrazole (B372694) derivatives. koreascience.kr

One of the most common reactions involving the active methylene group (in the parent 1,3-indandione) is the Knoevenagel condensation. mdpi.com This reaction involves the condensation with aldehydes or ketones, catalyzed by a weak base, to form arylidene derivatives. While the C2 position in the title compound is substituted, the principle of carbonyl reactivity remains. Condensation can occur with reagents like o-phenylenediamine (B120857) to form benzodiazepine-based structures. researchgate.net

The mechanism of these condensation reactions often involves the initial formation of an enolate, which then acts as a nucleophile. libretexts.org The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the outcome and yield of the condensation product. mdpi.com

Annulation reactions, which involve the formation of a new ring fused to the existing molecule, are a powerful tool in synthetic organic chemistry. The diketone moiety of this compound provides a reactive handle for such transformations.

These reactions can be used to synthesize a variety of fused heterocyclic systems. For example, derivatives of 1,3-indandione can be used as precursors for the synthesis of indeno[2,1-c]quinolines. nih.gov The reaction of 2-diazo-1,3-indandione with various reagents can lead to the formation of spiro compounds and fused furans. These annulation strategies often proceed through multi-step sequences, potentially involving cycloadditions followed by rearrangements or eliminations to yield the final aromatic or heteroaromatic ring system.

| Reactant | Reaction Type | Product | Reference |

| Anilines, Aromatic Aldehydes, Indene | Annulation | Indeno[2,1-c]quinolines | nih.gov |

| Phenylacetylene | Annulation | 2-phenyl-4H-indeno[1,2-b]furan-4-one | |

| 1-Octyne | Annulation | 2-n-hexyl- and 3-n-hexyl-4H-indeno[1,2-b]furan-4-one |

Reactions at the Indene Backbone and Substituent Effects

The aromatic ring of the indene backbone is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents, namely the fused ring system and the dicarbonyl moiety. The dicarbonyl groups are deactivating, meaning they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles than benzene (B151609).

Redox Chemistry: Oxidation and Reduction Pathways

The redox behavior of this compound is characterized by the susceptibility of its electron-deficient exocyclic double bond and carbonyl groups to reduction, and the potential for oxidation at the phenyl rings or the double bond under specific conditions.

Oxidation Pathways:

The oxidation of this compound can be directed at the exocyclic double bond. A common and effective reagent for the epoxidation of alkenes is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the electrophilic addition of an oxygen atom from the peroxy acid to the double bond, forming a strained three-membered epoxide ring. This transformation occurs through a concerted mechanism. libretexts.orgleah4sci.com The resulting epoxide is a versatile intermediate that can undergo further reactions.

Another potential oxidation pathway involves oxidative cleavage of the double bond, which could be achieved using stronger oxidizing agents like ozone (O₃) followed by a workup procedure, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the formation of benzophenone (B1666685) and 1H-indene-1,3(2H)-dione.

Reduction Pathways:

The reduction of this compound can occur at multiple sites, primarily the exocyclic carbon-carbon double bond and the two carbonyl groups. The choice of reducing agent and reaction conditions determines the selectivity of the reduction.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is a powerful method for the reduction of both the double bond and the carbonyl groups. Under milder conditions, selective reduction of the exocyclic double bond to yield 2-(diphenylmethyl)-1H-indene-1,3(2H)-dione is often achievable.

Hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for the reduction of ketones and aldehydes. svedbergopen.comrsc.org In the case of this compound, NaBH₄ would be expected to reduce one or both of the carbonyl groups to the corresponding hydroxyl groups. The exocyclic double bond, being part of a conjugated system, may also be susceptible to 1,4-conjugate addition of the hydride, especially in the presence of certain additives or under specific reaction conditions. A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the carbonyl groups and the exocyclic double bond.

Electrochemical methods can also be employed for the reduction of related 2-arylidene-1,3-indanediones. researchgate.netnih.gov These techniques offer a controlled way to effect reduction and can lead to different products, such as spirocyclopentanole indane-1,3-diones through a bimolecular cycloaddition pathway. researchgate.net

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the available literature. However, plausible mechanisms for its key reactions can be inferred from the well-established principles of organic chemistry and studies on analogous compounds. The reactivity of this molecule is largely dictated by the electronic properties of the conjugated system, which can be understood through frontier molecular orbital (FMO) theory. wikipedia.org The lowest unoccupied molecular orbital (LUMO) is expected to be localized over the α,β-unsaturated ketone system, making it susceptible to nucleophilic attack.

Mechanism of Epoxidation with m-CPBA:

The epoxidation of the exocyclic double bond with m-CPBA is believed to proceed through a concerted "butterfly" transition state. libretexts.orgleah4sci.com The peroxy acid delivers an oxygen atom to the double bond in a single step. The alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the O-O bond of the peroxy acid breaks, and the proton is transferred to the carbonyl oxygen of the m-CPBA. This concerted process results in the formation of the epoxide and meta-chlorobenzoic acid as a byproduct.

Mechanism of Reduction with Sodium Borohydride:

The reduction of the carbonyl groups by sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This attack results in the formation of an alkoxide intermediate, which is subsequently protonated upon workup to yield the alcohol. In the case of this compound, this would lead to the formation of a hydroxyl group at one or both of the carbonyl positions.

A competing pathway, 1,4-conjugate addition (Michael addition) of the hydride to the exocyclic double bond, is also possible. In this scenario, the hydride adds to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. This enolate can then be protonated to give the reduced product where the exocyclic double bond has been saturated. The regioselectivity between 1,2-addition (to the carbonyl) and 1,4-addition is influenced by factors such as the steric hindrance around the carbonyl groups and the electronic nature of the substrate.

Derivatization and Structural Modification Strategies for 2 Diphenylmethylene 1h Indene 1,3 2h Dione Core

Introduction of Heterocyclic Moieties at the 2-Position

The introduction of heterocyclic moieties at the 2-position of the indene-1,3-dione core is a common strategy to modulate the electronic properties and biological activity of the resulting compounds. This is typically achieved through a Knoevenagel condensation reaction between 1,3-indandione (B147059) and a suitable heterocyclic aldehyde or ketone. nih.gov

Pyridinyl and Quinolyl Substituted Indenediones

The synthesis of pyridinyl and quinolyl substituted indenediones can be accomplished via the Knoevenagel condensation of 1,3-indandione with the corresponding pyridinyl or quinolyl aldehydes. nih.gov For instance, the reaction of 1,3-indandione with 2-quinolinecarbaldehyde yields 2-(quinolin-2-ylmethylene)-1H-indene-1,3(2H)-dione. pensoft.net While the direct synthesis of 2-(di(pyridin-2-yl)methylene)-1H-indene-1,3(2H)-dione from 1,3-indandione and di(pyridin-2-yl)methanone has not been extensively reported, analogous reactions suggest its feasibility. A plausible synthetic route would involve the base-catalyzed condensation of 1,3-indandione with di(pyridin-2-yl)methanone or di(quinolin-2-yl)methanone.

The Friedländer annulation is another powerful method for the synthesis of quinoline (B57606) derivatives, which could be adapted to create more complex systems incorporating the indene-1,3-dione moiety. beilstein-journals.org

Table 1: Synthesis of Pyridinyl and Quinolyl Substituted Indenediones via Knoevenagel Condensation

| Aldehyde/Ketone Precursor | Base/Catalyst | Product | Reference |

| 2-Pyridinecarboxaldehyde | Piperidine (B6355638) | 2-(Pyridin-2-ylmethylene)-1H-indene-1,3(2H)-dione | nih.gov |

| 4-Pyridinecarboxaldehyde | Piperidine | 2-(Pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione | nih.gov |

| 2-Quinolinecarbaldehyde | Not specified | 2-(Quinolin-2-ylmethylene)-1H-indene-1,3(2H)-dione | pensoft.net |

| Di(pyridin-2-yl)methanone | Proposed: Piperidine, NaOH | 2-(Di(pyridin-2-yl)methylene)-1H-indene-1,3(2H)-dione | Analogous reaction |

| Di(quinolin-2-yl)methanone | Proposed: Piperidine, NaOH | 2-(Di(quinolin-2-yl)methylene)-1H-indene-1,3(2H)-dione | Analogous reaction |

Thiazolyl and Other Nitrogen-Containing Heterocycles

The synthesis of thiazolyl-substituted indene-1,3-diones can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1H-indene-1,3(2H)-dione with a substituted aminothiophenol. libretexts.org Another approach is the Hantzsch thiazole (B1198619) synthesis, where a thiourea (B124793) derivative of an indene-1,3-dione is reacted with an α-haloketone. While direct synthesis of a thiazolyl-substituted diphenylmethylene indenedione is not widely documented, these methods could be adapted. For example, a precursor such as 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione could potentially be halogenated at the exocyclic double bond, followed by reaction with a suitable thiazole-containing nucleophile.

Furthermore, 1,3-dipolar cycloaddition reactions offer a versatile method for the construction of five-membered nitrogen-containing heterocycles. wikipedia.org For instance, the exocyclic double bond of this compound could act as a dipolarophile in reactions with azides or nitrile oxides to form spiro-heterocyclic systems, which will be discussed in a later section.

Functionalization of the Phenyl Rings of the Diphenylmethylene Group

Common electrophilic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro groups.

Halogenation: Using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst to introduce halogen atoms.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group.

Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst to introduce an alkyl group.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and avoid side reactions. The introduced functional groups can then serve as handles for further derivatization, enabling the synthesis of a diverse library of compounds based on the this compound scaffold.

Spirocompound Formation and Multi-cyclic System Construction

The exocyclic double bond of this compound is a key feature that can be exploited for the construction of spirocyclic and multi-cyclic systems through cycloaddition reactions.

One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org In this context, the diphenylmethylene group could potentially act as a dienophile, reacting with a conjugated diene. The feasibility of this reaction would depend on the electronic nature of the double bond.

More commonly, 1,3-dipolar cycloaddition reactions are employed to construct five-membered heterocyclic rings. wikipedia.org The double bond of this compound can serve as the dipolarophile, reacting with various 1,3-dipoles such as:

Azides: To form triazoline rings, which can then be converted to other functionalities.

Nitrile oxides: To form isoxazoline (B3343090) rings.

Nitrones: To form isoxazolidine (B1194047) rings.

Azomethine ylides: To form pyrrolidine (B122466) rings.

These reactions would lead to the formation of spiro[indene-2,X]-1,3-dione derivatives, where X is the newly formed heterocyclic ring. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Table 2: Potential Spirocompounds from this compound via 1,3-Dipolar Cycloaddition

| 1,3-Dipole | Resulting Spiro-Heterocycle |

| Phenyl azide (B81097) | 1',5'-Diphenyl-spiro[indene-2,4'- nih.govwikipedia.orgtriazoline]-1,3-dione |

| Benzonitrile oxide | 3',5'-Diphenyl-spiro[indene-2,5'-isoxazoline]-1,3-dione |

| C-Phenyl-N-methylnitrone | 2'-Methyl-3',5'-diphenyl-spiro[indene-2,5'-isoxazolidine]-1,3-dione |

| Azomethine ylide | Spiro[indene-2,3'-pyrrolidine]-1,3-dione derivative |

Polymerization and Macromolecular Integration of Indene-1,3(2H)-dione Units

The integration of this compound units into macromolecular structures can lead to polymers with interesting optical and electronic properties. There are two main approaches to achieve this: chain-growth polymerization and step-growth polymerization.

For chain-growth polymerization , the this compound monomer would need to possess a polymerizable group, such as a vinyl or acrylic moiety, attached to one of the phenyl rings. This functionalized monomer could then undergo radical, cationic, or anionic polymerization to form a polymer with the indene-1,3-dione unit as a pendant group.

Step-growth polymerization , or polycondensation, involves the reaction of bifunctional monomers. To incorporate the this compound unit into the polymer backbone, it would need to be functionalized with two reactive groups, for example, hydroxyl, carboxyl, or amino groups, on the phenyl rings. This bifunctional monomer could then be co-polymerized with other suitable bifunctional monomers to form polyesters, polyamides, or polyimides.

While the polymerization of this compound itself has not been extensively studied, the polymerization of related indene (B144670) derivatives has been reported. For instance, polyindene can be synthesized via cationic polymerization of indene. researchgate.net The principles of these polymerization techniques could be applied to suitably functionalized derivatives of this compound to create novel polymeric materials.

Photophysical Properties and Optoelectronic Research of 2 Diphenylmethylene 1h Indene 1,3 2h Dione and Its Derivatives

Fluorescence and Luminescence Studies of the Indene-1,3(2H)-dione Chromophore

The indene-1,3(2H)-dione chromophore is a key component in a variety of fluorescent molecules. While specific fluorescence data for 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione is not extensively detailed in the available literature, studies on related derivatives provide insight into the luminescent behavior of this class of compounds.

For instance, research on 2-acetylindan-1,3-dione, a derivative, reveals that it exhibits relatively weak fluorescence. The fluorescence quantum yield (QY) is low, and the emission spectrum is broad and structureless. The position of the fluorescence maximum is sensitive to the polarity of the solvent, showing a red shift with increasing solvent polarity. This behavior is often indicative of a charge-transfer character in the excited state.

Theoretical and experimental studies on derivatives like 2-acetylindan-1,3-dione have also suggested the possibility of excited-state intramolecular proton transfer (ESIPT), a process that can significantly influence the fluorescence properties by creating a new, red-shifted emission band from the proton-transferred tautomer. The existence of multiple tautomeric forms in indene-1,3-dione derivatives further complicates their emission spectra.

Table 1: Photophysical Data for a Related Indene-1,3-dione Derivative

| Compound | Absorption Maxima (nm) | Emission Maximum (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

|---|

Note: Data presented is for a related derivative and serves to illustrate the general photophysical characteristics of the indene-1,3-dione chromophore.

Photochromic Behavior and Light-Induced Isomerization

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property of significant interest for applications in optical data storage and molecular switches. While direct evidence of photochromism in this compound is not prominently reported, studies on other indene-1,3-dione derivatives suggest that this structural motif can indeed exhibit photochromic behavior.

One notable example is the photochromism observed in a biindenylidene-dione derivative, [2,2'-Bi-1H-indene]-1,1′-dione-3,3'-dihydroxyl-3,3'-diethyl. This compound was found to undergo a color change from yellow to green in the single crystalline phase upon light exposure. This transformation is accompanied by the generation of a stable organic radical, as detected by electron spin resonance spectroscopy. The proposed mechanism involves a light-induced isomerization or rearrangement of the molecular structure.

The potential for photochromism in this compound would likely involve the E/Z isomerization around the exocyclic double bond of the diphenylmethylene group. The absorption of light could induce a rotation around this bond, leading to a change in the molecule's geometry and, consequently, its absorption spectrum. However, without specific experimental data, this remains a theoretical possibility.

Research into Organic Semiconductor Applications and Charge Transport Phenomena

The extended π-conjugated system of this compound makes it a candidate for investigation in the field of organic electronics. The indane-1,3-dione moiety is known to be a strong electron-acceptor, a desirable characteristic for n-type organic semiconductors. nih.gov

Research into related indane-1,3-dione derivatives has shown their potential in organic field-effect transistors (OFETs). For example, studies on 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives have revealed their ability to act as organic semiconductors. These compounds exhibit tautomerization through intramolecular double proton transfer, a phenomenon that could influence their charge transport properties. In an OFET device, one such derivative demonstrated p-type behavior with a hole mobility of up to 0.012 cm²/V·s.

The charge transport in organic semiconductors is highly dependent on the molecular packing in the solid state. The planar structure of the indene-1,3-dione core can facilitate π-π stacking, which is crucial for efficient charge hopping between adjacent molecules. The bulky diphenylmethylene group in this compound would significantly influence this packing arrangement.

Table 2: Charge Transport Properties of a Tautomeric Indene-1,3-dione Derivative

| Derivative | Device Architecture | Mobility (cm²/V·s) | On/Off Ratio |

|---|

Note: This data is for a related derivative and highlights the potential of the indene-1,3-dione core in organic semiconductor applications.

Energy Transfer Processes in Conjugated Systems Incorporating the Compound

Energy transfer is a fundamental process in photochemistry and is crucial for the function of many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In conjugated systems, energy transfer can occur through various mechanisms, such as Förster resonance energy transfer (FRET) and Dexter energy transfer.

The efficiency of such a process would be highly dependent on the spatial arrangement and electronic coupling between the donor and acceptor units. The rigid nature of the exocyclic double bond in this compound would fix the relative orientation of the two chromophores, potentially leading to efficient energy transfer. Further spectroscopic and computational studies would be necessary to elucidate the specific energy transfer pathways and efficiencies in this compound and its derivatives.

Emerging Research Frontiers and Future Directions in 2 Diphenylmethylene 1h Indene 1,3 2h Dione Chemistry

Development of Novel Synthetic Methodologies for Complex Indene-1,3(2H)-dione Architectures

While classical methods like the Knoevenagel condensation remain fundamental for synthesizing 2-arylidene-1H-indene-1,3-diones, the demand for more complex and functionally diverse architectures has spurred the development of innovative synthetic strategies.

Key Developments:

Cascade and Multicomponent Reactions (MCRs): Researchers are moving towards more efficient synthetic routes that build molecular complexity in a single step. Cascade processes are being employed for the direct synthesis of fused heterocyclic systems, such as indeno[1,2-b]furans and indeno[1,2-b]pyrroles, starting from ninhydrin (B49086) and diketene. researchgate.net These methods are valued for their atom economy, simplicity, and ability to generate diverse molecular libraries under potentially catalyst-free conditions. researchgate.net

Advanced Cross-Coupling and Metathesis: To construct larger, well-defined structures, modern catalytic reactions are being integrated. For instance, Suzuki-Miyaura cross-coupling reactions have been used to functionalize the indene-1,3-dione backbone, followed by ring-closing metathesis with catalysts like the Grubbs catalyst to yield complex macrocycles such as cyclophanes. mdpi.comnih.gov

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for forging new bonds under mild conditions. Strategies like oxidative [3+2] cycloadditions, often using ruthenium-based photosensitizers, are being explored to create complex polycyclic frameworks incorporating the indene-dione motif. smolecule.com

| Synthetic Methodology | Description | Example Application |

| Cascade Reactions | A series of intramolecular reactions where the product of one step is the substrate for the next, occurring in a single pot. | Synthesis of indeno[1,2-b]furans from ninhydrin. researchgate.net |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Functionalization of dibromo-indanedione intermediates with allyl groups. mdpi.comnih.gov |

| Ring-Closing Metathesis | An olefin metathesis reaction used to form cyclic compounds, often employing ruthenium-based catalysts. | Synthesis of indanedione-containing cyclophanes. mdpi.comnih.gov |

| Visible-Light Photocatalysis | The use of light energy to drive chemical reactions via single-electron transfer, mediated by a photocatalyst. | [3+2] cycloaddition strategies for building complex fluorinated scaffolds. smolecule.com |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry has become an indispensable tool for accelerating research by predicting molecular properties and guiding experimental design. For 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione derivatives, in silico methods provide deep insights into their behavior.

Computational Approaches and Applications:

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure, geometry, and reactivity of indene-1,3-dione derivatives. These calculations can predict key parameters like frontier molecular orbital (HOMO/LUMO) energy levels, which are crucial for understanding the optoelectronic properties of these materials. smolecule.com Computational studies can also elucidate reaction mechanisms, for example, by calculating the thermodynamic stability of intermediates and transition states in complex reaction pathways. researchgate.net

Pharmacokinetic and Drug-Likeness Prediction: Computational models are used to assess the potential of new derivatives as therapeutic agents. Algorithms evaluate properties based on Lipiński's and Veber's rules to predict oral bioavailability. nih.gov Other models can predict lipophilicity and potential binding affinity to biological targets like albumin, helping to prioritize candidates for further testing. nih.gov

| Computational Model | Purpose | Predicted Parameters |

| Density Functional Theory (DFT) | Predict electronic structure and reactivity. | HOMO/LUMO energies, activation barriers, thermodynamic stability. smolecule.comresearchgate.net |

| ADME/Tox Prediction | Assess Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Lipophilicity (logP), adherence to Lipiński's rules, potential for binding to proteins. nih.gov |

| PASS Simulation | Prediction of Activity Spectra for Substances. | Forecasts potential biological activities based on molecular structure. researchgate.net |

Integration of the Compound into Supramolecular Assemblies and Functional Materials

The rigid structure and distinct electronic characteristics of the this compound unit make it an excellent building block for supramolecular chemistry and the design of novel functional materials.

Host-Guest Systems: The indene-1,3-dione framework has been incorporated into macrocyclic hosts like crown ethers. mdpi.comnih.gov By combining the electron-accepting dione (B5365651) moiety with an electron-donating group attached to the crown ether, researchers have created push-pull dyes. These systems can change their optical properties upon complexation with metal cations, making them promising candidates for ion sensing applications. mdpi.comnih.gov

Functional Dyes and Pigments: The extended π-system of 2-arylidene-1H-indene-1,3-diones gives rise to strong absorption in the visible spectrum. This property is exploited in the development of novel dyes. The strong electron-withdrawing ability of the core is comparable to or even stronger than other common acceptors, making it a valuable component in the design of materials with tailored optical properties. mdpi.com

Exploration of Unique Reactivity Patterns and Unprecedented Transformations

Beyond established reactions, current research is uncovering novel reactivity patterns of the indene-1,3-dione core, opening doors to previously inaccessible chemical structures.

Control of Reaction Pathways: The reactivity of the indene-1,3-dione system can be highly dependent on reaction conditions. For example, in Knoevenagel reactions, the high stability of the corresponding anion under basic conditions can impede the reaction. This has led to the development of alternative protocols using acidic conditions, with acetic anhydride (B1165640) being a common choice to drive the reaction forward. mdpi.comnih.gov

Photoredox-Catalyzed Radical Reactions: A frontier in organic synthesis is the use of photoredox catalysis to generate radical intermediates. This approach enables novel transformations that are difficult to achieve with traditional methods. For related indene-dione systems, photoredox catalysis facilitates radical difluoromethylation, providing a direct route to introduce fluorine atoms and modify the electronic properties of the scaffold. smolecule.com Such strategies point towards future possibilities for unprecedented functionalization of the this compound structure.

Potential for Advanced Optoelectronic Device Applications

The pronounced electron-deficient character of this compound makes it a highly attractive candidate for use in organic electronics, particularly in devices that rely on efficient charge separation and transport.

Organic Semiconductors: Derivatives of indene-1,3-dione are being investigated as high-efficiency organic semiconductors. Their strong electron-withdrawing nature makes them excellent n-type (electron-transporting) materials or electron acceptor units. smolecule.com

Components in OLEDs and Organic Solar Cells: These compounds are particularly promising as terminal acceptor units in molecules with an Acceptor-Donor-Acceptor (A-D-A) architecture. smolecule.com In such systems, the indene-dione unit facilitates efficient intramolecular charge transfer and helps to tune the material's absorption spectrum, often into the visible and near-infrared regions. This fine-tuning of energy levels is critical for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. smolecule.com

| Optoelectronic Application | Role of the Compound | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layer; component of emitter molecules. | High electron affinity, tunable LUMO level. smolecule.com |

| Organic Photovoltaics (OPVs) | Electron acceptor material. | Strong electron-withdrawing character, broad absorption spectrum. smolecule.com |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor channel. | Efficient electron transport. smolecule.com |

Q & A

Q. What are the optimal synthetic routes for 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions. Key methods include:

- Aldol-like condensation : Reacting 1H-indene-1,3(2H)-dione with diphenylketone derivatives in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding ~80–90% under reflux .

- Multicomponent reactions in water : Using ninhydrin and malononitrile in aqueous conditions without catalysts, achieving >95% yield at room temperature .

Critical factors : Solvent polarity (non-polar solvents enhance cyclization), catalyst choice (e.g., CSA for acid-mediated reactions ), and temperature (reflux vs. RT).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm). For example, the diphenylmethylene group shows distinct splitting patterns due to hindered rotation .

- IR : Strong C=O stretches at ~1700–1750 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (±0.001 Da accuracy) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate HOMO-LUMO gaps, polarizability, and dipole moments. Correlation-energy density models (e.g., Colle-Salvetti formula) predict electron distribution in the π-conjugated system .

- TD-DFT : Simulate UV-Vis spectra to compare with experimental λmax values (e.g., 350–400 nm for enol-keto tautomers) .

Q. How does photostability vary under different solvent conditions, and what degradation mechanisms are observed?

Answer:

- Steady-state photolysis : In ethanol or cyclohexane, the compound shows stability under UV light (λ = 253.7 nm). In alkaline aqueous solutions (pH 12), photodegradation generates solvated electrons (e⁻) and radicals (e.g., phenyl radicals) via cleavage of the enolate form .

- Flash photolysis : Transient absorption spectra reveal triplet-state lifetimes (τ ≈ µs) and reaction rates (e.g., k ≈ 10⁹ M⁻¹s⁻¹ for radical recombination) .

Q. What biological targets or pathways are influenced by this compound, and how are these interactions validated?

Answer:

- Enzyme inhibition : The compound’s diketone moiety chelates metal ions in enzymes (e.g., cyclooxygenase-2), validated via enzyme activity assays (IC₅₀ ≈ 10–50 µM) .

- Antioxidant activity : DPPH radical scavenging assays show EC₅₀ values comparable to ascorbic acid, linked to the indene-dione core’s redox activity .

- Fluorescent chemosensors : Derivatives detect Cu²⁺ with high selectivity (Kd ≈ 10⁻⁷ M) via fluorescence quenching, validated through titration experiments .

Q. How do structural modifications (e.g., fluorination or benzyl substitution) alter reactivity and biological activity?

Answer:

- Fluorination : Introducing a 3-fluorophenyl group increases electrophilicity, enhancing antimicrobial activity (MIC ≈ 2 µg/mL against S. aureus) .

- Benzyl groups : 2,4-Diphenyl analogs show improved anti-inflammatory activity (IC₅₀ = 8 µM for COX-2 inhibition vs. 25 µM for parent compound) due to enhanced hydrophobic interactions .

Methodology : SAR studies using X-ray crystallography (e.g., SHELXL refinement ) and docking simulations (AutoDock Vina) correlate substituent effects with binding affinities.

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to reconcile solvent-dependent outcomes?

Answer:

- Contradiction : Yields range from 76% (THF, CSA catalyst ) to 98% (water, catalyst-free ).

- Resolution : Polar protic solvents (e.g., water) stabilize intermediates via hydrogen bonding, accelerating reaction kinetics. Non-polar solvents (THF) favor thermodynamic control, requiring longer reaction times.

Q. Conflicting biological activity reports: Why do some studies show potent activity while others report none?

Answer:

- Key factors : Purity (>98% vs. <90% ), assay conditions (e.g., serum-free media reduces false negatives), and cell line variability (e.g., HeLa vs. MCF-7).

- Validation : Replicate studies with HPLC-purified compound and standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Methodological Best Practices

- Synthesis : Prioritize catalyst-free aqueous conditions for eco-friendly, high-yield synthesis .

- Characterization : Combine XRD for crystal structure validation with DFT to resolve tautomeric ambiguities.

- Biological testing : Use isogenic cell lines and orthogonal assays (e.g., Western blot + qPCR) to confirm target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.